4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate
Description
Properties
CAS No. |
4100-15-6 |
|---|---|
Molecular Formula |
C6H6N2O4S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
dimethyl thiadiazole-4,5-dicarboxylate |
InChI |
InChI=1S/C6H6N2O4S/c1-11-5(9)3-4(6(10)12-2)13-8-7-3/h1-2H3 |
InChI Key |
MFDUAAFNDRNNDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SN=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Fundamental Principles of Thiadiazole Synthesis
Thiadiazole Ring Formation Strategies
The 1,2,3-thiadiazole scaffold is typically constructed via cyclization reactions involving sulfur incorporation into nitrogen-rich precursors. While 1,2,5-thiadiazole syntheses are well-documented, the 1,2,3-isomer requires precise control of reaction geometry. A generalized approach involves treating α,β-diamino esters or nitriles with sulfurizing agents such as thionyl chloride (SOCl₂) or disulfur dichloride (S₂Cl₂). For instance, 2,3-diaminomaleonitrile undergoes cyclization with SOCl₂ to form 1,2,5-thiadiazole-3,4-dicarbonitrile, suggesting analogous pathways could be adapted for 1,2,3-isomers by altering the diamine substitution pattern.
Carboxylation and Esterification Dynamics
Synthetic Routes to 4,5-Dimethyl 1,2,3-Thiadiazole-4,5-Dicarboxylate
Cyclocondensation of Diamine Derivatives
Thionyl Chloride-Mediated Cyclization
A three-step synthesis starting from 4,5-diamino-1,2,3-thiadiazole (hypothetical precursor) could mirror the approach used for 1,2,5-thiadiazole-3,4-dicarboxylates:
- Cyclization : Treat 4,5-diamino-1,2,3-thiadiazole with SOCl₂ in acetonitrile at 0°C, followed by warming to room temperature to form the thiadiazole core.
- Hydrolysis : Reflux the intermediate with 6N HCl to convert nitriles to carboxylic acids.
- Esterification : React the dicarboxylic acid with methanol and SOCl₂ to yield the dimethyl ester.
This route’s viability hinges on the stability of the 4,5-diamino precursor, which may require protection of amino groups during synthesis.
Alternative Sulfur Sources
Disulfur dichloride (S₂Cl₂) offers a milder alternative for cyclization. A protocol adapted from benzothiadiazole synthesis involves reacting 4,5-diamino-dicarboxylate esters with S₂Cl₂ in dichloromethane at −10°C. However, excessive chlorination at ester groups remains a concern, necessitating stoichiometric control.
Decarboxylation-Esterification Tandem Approach
Building on methods for 1,2,5-thiadiazole-3-carboxylic acid, thermal decarboxylation of a tricarboxylic acid intermediate could generate the dicarboxylate precursor:
- Synthesize 1,2,3-thiadiazole-4,5,6-tricarboxylic acid via oxidative ring expansion.
- Heat at 200°C under vacuum to selectively decarboxylate the 6-position carboxyl group.
- Esterify the remaining 4,5-dicarboxylic acid using methanol and catalytic H₂SO₄.
This method’s success depends on the regioselectivity of decarboxylation, which may vary with substitution patterns.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Cyclization reactions exhibit pronounced temperature dependence. For SOCl₂-mediated processes, maintaining temperatures below 40°C prevents side reactions such as ester group chlorination. Polar aprotic solvents like acetonitrile enhance reaction rates compared to methanol or DMF, as observed in morpholine amination studies.
Table 1: Solvent Impact on Cyclization Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 25 | 5 | 78 |
| DMF | 25 | 0.5 | 65 |
| Methanol | 25 | 6 | 72 |
Esterification Catalysts
Comparative studies of esterification catalysts reveal that SOCl₂ outperforms H₂SO₄ in preserving ring integrity. Using SOCl₂ in methanol achieves 85–90% esterification of 1,2,5-thiadiazole dicarboxylic acids, whereas H₂SO₄ catalyzes partial decarboxylation at elevated temperatures.
Analytical Characterization and Challenges
Spectroscopic Confirmation
1H NMR of the target compound should exhibit two singlet peaks for the methyl ester groups (δ 3.8–3.9 ppm) and absence of carboxylic acid protons. 13C NMR must show carbonyl carbons at δ 165–170 ppm and thiadiazole ring carbons at δ 150–160 ppm.
Purification Difficulties
Column chromatography using hexane/ethyl acetate gradients (7:3 v/v) effectively separates ester derivatives from decarboxylation byproducts. However, the target compound’s polarity may necessitate acidic mobile phases (e.g., 1% AcOH) to prevent tailing.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including 4,5-Dimethyl-1,2,3-thiadiazole-4,5-dicarboxylate, have been studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and fungal strains including Aspergillus niger .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,5-Dimethyl-1,2,3-thiadiazole-4,5-dicarboxylate | S. aureus | 25 µg/mL |
| E. coli | 32.6 µg/mL | |
| A. niger | 47.5 µg/mL |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been a focal point in medicinal chemistry. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, novel derivatives have shown promising anti-proliferative effects against hepatic cancer cell lines (HepG2), indicating their potential as therapeutic agents in oncology .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 4,5-Dimethyl-1,2,3-thiadiazole-4,5-dicarboxylate | HepG2 | 15 µM |
| MCF-7 (Breast Cancer) | 20 µM |
Synthesis of Bioactive Compounds
The ability to synthesize various derivatives from 4,5-Dimethyl-1,2,3-thiadiazole-4,5-dicarboxylate has been explored extensively. The compound serves as a versatile scaffold for the development of new bioactive molecules through functionalization at different positions on the thiadiazole ring .
Methodologies
Recent advancements in synthetic methodologies have allowed for regioselective modifications of the thiadiazole ring. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to create diverse derivatives with enhanced biological activity .
Table 3: Synthetic Methods for Thiadiazole Derivatives
| Methodology | Description | Outcome |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Utilizes palladium catalysts for arylation reactions | High yields of functionalized thiadiazoles |
| Nucleophilic Aromatic Substitution | Reacts with nucleophiles to modify the ring structure | Diverse derivatives with varied activities |
Case Study 1: Antibacterial Activity
A study conducted on a series of synthesized thiadiazole derivatives demonstrated that modifications at the C-5 position significantly enhanced antibacterial activity against E. coli and S. aureus. The introduction of halogen substituents was particularly effective .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, several derivatives were tested against multiple cancer cell lines. Results indicated that specific substitutions led to increased potency against HepG2 cells compared to standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Isomer: Dimethyl 1,2,4-Thiadiazole-3,5-Dicarboxylate
This isomer shares the same molecular formula (C₆H₆N₂O₄S, MW 202.19) but differs in ester group positions (3,5 vs. 4,5). However, the 1,2,3-thiadiazole derivative’s sulfur placement may confer greater thermal stability .
Heterocycle Core Variations
Reactivity and Functionalization
- Reduction Sensitivity : Triazole dicarboxylates (e.g., dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate) undergo chemoselective reduction with NaBH₄, where the N(1) ester is reduced faster than C(5) . Thiadiazole analogues may exhibit slower reduction due to sulfur’s electron-withdrawing effects.
- Derivatization: Imidazole derivatives (e.g., dMIdC) react with chloroalkylamines to form alkylamino chains, enhancing pharmacological properties . Thiadiazole esters could mimic this but require harsher conditions due to lower nucleophilicity.
Physical Data Comparison
Biological Activity
4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate (CAS Number: 4100-15-6) is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
The molecular formula of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate is with a molecular weight of 202.19 g/mol. The structure includes a thiadiazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O₄S |
| Molecular Weight | 202.19 g/mol |
| CAS Number | 4100-15-6 |
Antimicrobial Activity
Recent studies have highlighted the potential of thiadiazole derivatives in exhibiting significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Case Study: Antimicrobial Evaluation
A study investigated various thiadiazole derivatives, including 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate. The results indicated that this compound demonstrated effective activity against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) was recorded at 32 μg/mL.
- Escherichia coli : MIC was found to be 64 μg/mL.
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate has also been explored. Research indicates that compounds within the thiadiazole family can induce cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro tests were conducted on several cancer cell lines including HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). The results showed that:
- The compound exhibited significant cytotoxic activity with IC50 values comparable to standard chemotherapeutic agents like cisplatin.
- Low toxicity against normal cells (MRC-5) was observed, indicating a favorable therapeutic index .
The biological activity of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate can be attributed to its ability to interact with specific molecular targets. For instance:
- Antimicrobial Action : The compound may inhibit enzymes critical for bacterial survival or alter membrane permeability.
- Anticancer Action : It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Summary of Biological Activities
| Activity Type | Effectiveness | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | MIC = 32 μg/mL (S. aureus), MIC = 64 μg/mL (E. coli) |
| Anticancer | Significant cytotoxicity on HepG-2 and HCT-116 cell lines | IC50 comparable to cisplatin |
Q & A
What are the most effective synthetic routes for 4,5-dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate?
The compound can be synthesized via thermal cycloaddition of organic azides with dimethyl acetylenedicarboxylate (DMAD), yielding dimethyl 1H-1,2,3-triazole-4,5-dicarboxylates as intermediates . Alternative methods include refluxing precursors in polar solvents like DMSO, followed by crystallization (e.g., 65% yield achieved via 18-hour reflux and ice-water quenching) . For functionalized derivatives, ammonolysis of diesters in polar protic solvents or reactions with substituted aldehydes under acidic conditions are viable .
How can structural characterization be optimized for this compound?
NMR spectroscopy (e.g., H and C) is critical for confirming substituent positions, with characteristic shifts observed at δ 125–47 ppm for heterocyclic carbons . HRMS provides precise molecular weight validation (e.g., [M+H]+ calculated 496.1356) . X-ray diffraction and powder XRD reveal molecular packing modes, while DSC analyzes thermal transitions related to mechanofluorochromic behavior .
How does chemoselective reduction impact its reactivity?
Reduction with NaBH in methanol selectively targets ester groups, with the N(1) ester reduced faster than the C(5) ester. However, incomplete selectivity limits synthetic utility, necessitating reaction monitoring via TLC or HPLC .
What advanced properties does this compound exhibit in material science?
It displays mechanofluorochromism with reversible emission wavelength shifts (Δλ up to 57 nm) due to intermolecular hydrogen bond-driven packing changes. Grinding-fuming cycles or spontaneous recovery at room temperature enable applications in optical recording and self-healing materials .
How is its biological activity evaluated in therapeutic research?
Derivatives are screened for anti-viral and anti-tumor activity by functionalizing the core structure with alkylamino chains or substituted benzaldehydes. In vitro assays (e.g., cytotoxicity against cancer cell lines) and molecular docking studies validate target interactions .
How should conflicting structural assignments in literature be resolved?
Contradictions arise in cycloadduct identification (e.g., pyran vs. pyrazole structures). Use acetylation studies and thermal isomerization experiments (e.g., with HCl/MeOH) to isolate intermediates and confirm regioisomerism via NMR/X-ray .
What role does it play in coordination chemistry and MOF design?
As a ligand, its carboxylate groups enable diverse coordination modes in metal-organic frameworks (MOFs) , enhancing porosity and gas adsorption. Structural flexibility supports applications in hydrogen storage and catalysis .
How does it compare to structurally similar compounds?
Unlike 1,3,2-dioxathiolane 2,2-dioxide analogs, the methyl groups enhance solubility and steric effects, altering reactivity in cycloadditions and reducing aggregation-caused quenching (ACQ) in photophysical studies .
What mechanistic insights exist for its thermal isomerization?
Isomerization between N-acetylpyrazole regioisomers is driven by thermodynamic stability. Acetyl chloride/pyridine favors isomer B, while acetic anhydride yields isomer A. Kinetic studies (e.g., at 80°C) track equilibrium shifts .
What analytical strategies address low yields in functionalization?
Optimize reaction time and catalysts (e.g., glacial acetic acid for Schiff base formation) . Use HPLC-MS to monitor byproducts and adjust stoichiometry. For diastereomeric mixtures, chiral chromatography or crystallization improves separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
